琥珀酰亚胺,硫代-

描述

“Succinimide, thio-” is a compound that is related to succinimide, a cyclic imide . Succinimides are key structural units in many important compounds such as anticonvulsant and antiepileptic drugs . The sulfur analogues of succinimide, including “Succinimide, thio-”, have been investigated for their tautomerism .

Synthesis Analysis

The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl 5 -silica gel as Lewis acid under microwave irradiation .Molecular Structure Analysis

The molecular structure of “Succinimide, thio-” and its analogues have been investigated at the density functional theory (DFT)/M06-2X level in aqueous medium, implementing polarizable continuum model (PCM) . Tautomerism observed in these compounds are mainly keto-enol, thio-thiol and amine-imine .Chemical Reactions Analysis

The chemical reactions of “Succinimide, thio-” involve tautomerism, which is a rearrangement reaction that occurs through the formal migration of a proton and the consecutive switching of a single bond and its adjacent double bond . The most well-known tautomerization processes are keto-enol, amine-imine, thio-thiol, etc .Physical And Chemical Properties Analysis

Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .科学研究应用

生物活性及治疗应用

硫代琥珀酰亚胺衍生物因其在药理学中的治疗相关性而被广泛认可。它们表现出一系列生物活性,包括作为抗惊厥剂、抗炎剂、抗肿瘤剂和抗菌剂。它们还充当 5-HT 受体配体和酶抑制剂。它们多样的药用特性归因于它们的杂环结构,并且一直是药物化学研究的重点。构效关系 (SAR) 分析在了解和开发这些衍生物以用于特定药理学靶点方面发挥了至关重要的作用 (Zhao 等人,2020 年)。

治疗神经退行性疾病和癌症的潜力

琥珀酰亚胺的特定衍生物在治疗阿尔茨海默病、癌症、糖尿病和寄生虫方面显示出希望。这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶表现出显着的抑制作用,这些酶与神经退行性疾病有关。此外,某些琥珀酰亚胺衍生物对各种癌细胞系表现出显着的细胞毒性,展示了它们在癌症治疗中的潜力 (Ahmad 等人,2019 年)。

有机反应中的催化应用

基于琥珀酰亚胺的试剂已被用于催化重要的有机反应,包括保护和多组分反应。它们的温和反应条件、简便的后处理程序、高产率以及催化剂的稳定性和可重复使用性是显着的优势。这些特性使琥珀酰亚胺衍生物成为合成有机化学中的有价值工具 (Abedini 等人,2022 年)。

抗氧化剂和抗胆碱酯酶潜力

琥珀酰亚胺衍生物也因其抗氧化和抗胆碱酯酶活性而受到研究。它们对与胆碱能功能相关的酶表现出抑制活性,并对各种自由基表现出抗氧化潜力。这些特性与阿尔茨海默病等神经退行性疾病的背景特别相关。对 AChE 和 BChE 等酶的抑制及其抗氧化活性一直是多项研究的重点,表明它们的潜在治疗应用 (Ahmad 等人,2020 年)。

合成及在药物开发中的应用

琥珀酰亚胺衍生物的高效合成,特别是通过钯催化的炔烃氨基羰基化方法,促进了它们在药物开发中的应用。该合成方法已用于创建各种琥珀酰亚胺化合物,包括一些具有显着光致变色性质的化合物,这对于开发新药至关重要 (Liu 等人,2015 年)。

在阿尔茨海默病管理中的作用

琥珀酰亚胺的酮酯衍生物的研究显示出出色的抗胆碱酯酶和抗氧化潜力,表明在管理阿尔茨海默病中可能发挥作用。这些衍生物已通过有机催化的迈克尔加成反应合成,并对与阿尔茨海默病病理相关的酶表现出显着的抑制活性 (Sadiq 等人,2015 年)。

增强生物共轭技术

琥珀酰亚胺衍生物在增强生物共轭技术中发挥了重要作用,特别是在创建稳定的半胱氨酸硫醇标记试剂方面。这些衍生物对水解和硫醇交换具有稳定性,使其在需要稳健硫醇功能化的领域中具有价值 (Maruani 等人,2015 年)。

作用机制

While the specific mechanism of action for “Succinimide, thio-” is not mentioned in the sources, succinimides are known to be used as anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide . They are also used to form covalent bonds between proteins or peptides and plastics, which is useful in a variety of assay techniques .

安全和危害

“Succinimide, thio-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Research is ongoing to improve the stability of maleimide–thiol conjugates, which are popular in both bioconjugation and materials chemistry . A new strategy to overcome retro-Michael exchange processes of maleimide–thiol conjugates by stabilization of the thiosuccinimide via a transcyclization reaction is being explored .

属性

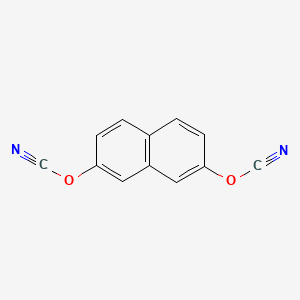

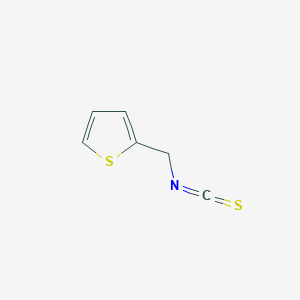

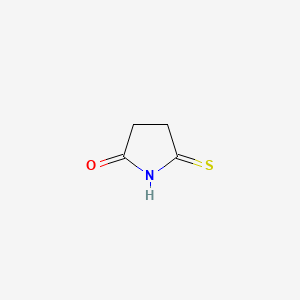

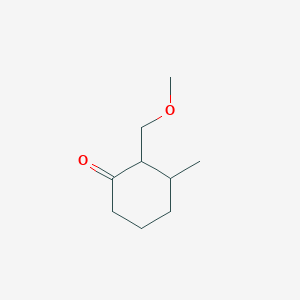

IUPAC Name |

5-sulfanylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQDJDVDXAAXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194484 | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimide, thio- | |

CAS RN |

4166-00-1 | |

| Record name | 5-Thioxo-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Chloro-phenyl)-ethyl]-guanidine](/img/structure/B1621687.png)